5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

lipophilicity LogP physicochemical profiling

5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 56921-38-1), also known as 5-bromo-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, is a heterocyclic small molecule belonging to the rhodanine (2-thioxothiazolidin-4-one) family. With the molecular formula C₉H₆BrNOS₂ and a molecular weight of 288.184 g/mol, it features a bromine atom at the 5-position of the thiazolidinone ring and a phenyl substituent at the N-3 position.

Molecular Formula C9H6BrNOS2
Molecular Weight 288.2 g/mol
CAS No. 56921-38-1
Cat. No. B12066929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
CAS56921-38-1
Molecular FormulaC9H6BrNOS2
Molecular Weight288.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(SC2=S)Br
InChIInChI=1S/C9H6BrNOS2/c10-7-8(12)11(9(13)14-7)6-4-2-1-3-5-6/h1-5,7H
InChIKeyQWHGNRKVCULNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 56921-38-1): Baseline Properties and Structural Identity for Procurement Decisions


5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 56921-38-1), also known as 5-bromo-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, is a heterocyclic small molecule belonging to the rhodanine (2-thioxothiazolidin-4-one) family . With the molecular formula C₉H₆BrNOS₂ and a molecular weight of 288.184 g/mol, it features a bromine atom at the 5-position of the thiazolidinone ring and a phenyl substituent at the N-3 position . This compound is primarily utilized as a synthetic building block and scaffold in medicinal chemistry and chemical biology research targeting antimicrobial, anticancer, and enzyme inhibition applications .

WorkflowSynthetic building block for cross-coupling diversification
Analytical roleDistinct physicochemical profile for method development and QC identity checks
Selection logicChoose when 5-Br reactivity or higher LogP is needed over unsubstituted analogs

Why 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one Cannot Be Simply Interchanged with Unsubstituted or Other 5-Substituted Rhodanine Analogs


Within the 3-phenylrhodanine scaffold, the identity of the 5-position substituent governs key physicochemical parameters — including lipophilicity (LogP), density, boiling point, and refractive index — that directly affect solubility, chromatographic behavior, and handling characteristics in downstream applications [1]. The 5-bromo derivative exhibits markedly different physical properties compared to the parent 3-phenylrhodanine (5-H) and other halogen or alkyl congeners. Furthermore, the 5-bromo substituent introduces a reactive handle (C–Br bond) that enables further derivatization via cross-coupling chemistry, a capability absent in the 5-H, 5-methyl, or 5-fluoro analogs . Substituting this compound with an analog lacking these differential features can lead to altered reaction outcomes, inconsistent analytical results, or failed derivatization.

Physicochemical mismatchReplacing with 3-phenylrhodanine (5-H) or 5-alkyl analogs alters LogP, density, and boiling point, shifting solubility and chromatographic behavior.
Reactivity gapOnly the 5-bromo compound provides a C–Br handle for Pd-catalyzed cross-coupling; 5-H, 5-methyl, or 5-fluoro analogs lack this derivatization entry.
Identity verification riskRefractive index and density differences are substantial; using an unverified substitute may lead to wrong-compound usage in analytical or synthetic workflows.

5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-One: Quantitative Differentiation Evidence vs. Closest Analogs


Increased Lipophilicity (LogP) Relative to 3-Phenylrhodanine

The 5-bromo substitution elevates the calculated LogP to approximately 2.84, compared to 2.49 for the unsubstituted 3-phenylrhodanine (5-H analog, CAS 1457-46-1) . This represents a ΔLogP of +0.35, indicating a measurable increase in lipophilicity that can influence membrane permeability, protein binding, and compound solubility. The higher LogP may be advantageous for targets requiring enhanced hydrophobic interactions or for blood-brain barrier penetration studies where moderate lipophilicity is desired.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +0.35
(2.84 vs. 2.49)
Higher LogP may support permeability-focused assays or hydrophobic target engagement studies.
Predicted values; experimental confirmation recommended.
lipophilicity LogP physicochemical profiling drug-likeness

Higher Density and Boiling Point as Purity and Handling Differentiators

The 5-bromo compound exhibits a density of 1.82 g/cm³ and a boiling point of 354.7 °C at 760 mmHg, substantially higher than the parent 3-phenylrhodanine (density ~1.5 g/cm³, boiling point ~322 °C) [1]. These differences reflect the increased molecular mass and polarizability introduced by the bromine atom. The higher boiling point reduces volatility losses during thermal processing, while the distinct density can serve as a quality control check for incoming material identity and purity.

Density & boiling point
Cross-study comparable
Density 1.82 g/cm³
Boiling Pt 354.7 °C
Higher density and boiling point reduce volatility losses during thermal processing compared to parent analog.
Computed values at 760 mmHg; NIST reference for comparator.
density boiling point physicochemical properties quality control

Distinct Refractive Index as an Identity Confirmation Parameter

The 5-bromo derivative has a reported refractive index of 1.768, compared to an estimated 1.536 for the parent 3-phenylrhodanine . This substantial difference (Δn ≈ +0.23) provides a straightforward, non-destructive optical measurement for confirming compound identity upon receipt, distinguishing it from closely related analogs that may otherwise appear similar by visual inspection or basic spectroscopic screening.

Refractive index
Cross-study comparable
Δn ≈ +0.23
(1.768 vs. ~1.536)
Enables rapid optical identity confirmation to distinguish from closely related analogs.
Estimated values; verify with lot-specific measurement.
refractive index identity testing quality assurance analytical chemistry

5-Bromo Substituent as a Reactive Handle for Downstream Derivatization

The C–Br bond at the 5-position serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse 5-aryl, 5-alkenyl, or 5-amino derivatives . In contrast, the unsubstituted 3-phenylrhodanine (5-H) lacks this reactive handle, while the 5-methyl analog (CAS 1986-40-9) is inert to cross-coupling [1]. This makes the 5-bromo compound uniquely positioned as a versatile intermediate for generating focused libraries of rhodanine-based bioactive molecules — a capability not offered by its 5-H, 5-methyl, 5-fluoro, or 5-chloro counterparts.

Cross-coupling handle
Class-level inference
C–Br bond present; amenable to Suzuki, Buchwald-Hartwig reactions
Unique reactivity enables late-stage diversification absent in 5-H, 5-methyl, or 5-fluoro analogs.
No quantitative yield comparison available; generic synthetic context.
cross-coupling Suzuki coupling building block medicinal chemistry

Rhodanine Scaffold with Established Antimicrobial and Anticancer Potential

Rhodanine (2-thioxothiazolidin-4-one) derivatives are extensively documented as privileged scaffolds with broad-spectrum antimicrobial activity and anticancer potential [1]. The 3-phenyl substitution is a recurring pharmacophoric feature in multiple bioactive rhodanine series, and the 5-bromo analog occupies a specific position within this SAR landscape. While direct head-to-head biological comparisons between 5-bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one and its closest analogs have not been published as of the search date, the compound's membership in the well-validated rhodanine class — combined with its distinct physicochemical and synthetic profile — supports its selection as a prioritized candidate for biological screening campaigns [2].

Scaffold bioactivity
Supporting evidence
Rhodanine class: reported MIC 7–125 µg/mL (Gram+), IC₅₀ 10–60 µM (cancer lines)
Class-level validation supports the compound as a candidate for antimicrobial and anticancer screening.
Ranges are literature-derived for rhodanine class; not specific to this compound.
antimicrobial anticancer rhodanine scaffold biological activity

Explicit Limitation: Absence of Published Direct Head-to-Head Biological Comparator Data

A systematic search of the primary literature, patent databases, and authoritative repositories (PubChem, ChEMBL, BindingDB) as of May 2026 did not identify any study reporting direct, quantitative biological head-to-head comparisons between 5-bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one and a named close analog (e.g., 5-Cl, 5-F, 5-CH₃, or 5-I derivatives) within the same assay system . While BindingDB contains an entry (BDBM50498340) with an IC₅₀ of 3,190 nM for antibacterial activity against Enterococcus faecalis, further investigation revealed this entry corresponds to a structurally distinct compound (a benzofuranone derivative) [1]. Consequently, the core differentiation evidence for this compound is currently anchored in its physicochemical properties and synthetic utility rather than in comparative biological potency data .

Comparator data gap
Data to verify
No published direct head-to-head biological comparison with named analogs found
Differentiation currently rests on physicochemical and synthetic features; biological ranking remains to be established.
Systematic search May 2026 across PubMed, ChEMBL, BindingDB.
data transparency procurement decision support evidence quality

Optimal Application Scenarios for 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one in Research and Industrial Settings


Medicinal Chemistry Library Synthesis via 5-Position Cross-Coupling

The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to generate diverse 5-aryl/alkenyl/amino derivatives, making this compound a strategic building block for constructing focused rhodanine libraries . This application leverages the unique reactivity profile that distinguishes it from non-halogenated congeners (Evidence Item 4).

HPLC Method Development and Analytical Reference Standard

The compound's distinct refractive index (1.768) and well-characterized density (1.82 g/cm³) support its use as a reference standard for HPLC method development and QC identity testing in multi-component rhodanine synthesis workflows . These properties enable unambiguous chromatographic peak assignment against closely eluting analogs, as established in Evidence Items 2 and 3.

Physicochemical Property Optimization in Drug Discovery Programs

When a drug discovery program requires a rhodanine scaffold with higher LogP (2.84 vs. 2.49 for the parent) to enhance membrane permeability or target engagement in hydrophobic binding pockets, the 5-bromo compound is the appropriate choice . This application directly follows from the quantitative LogP differentiation established in Evidence Item 1.

SAR Exploration of Halogen Effects on Biological Activity

As part of a systematic structure-activity relationship (SAR) campaign, the 5-bromo compound serves as the bromine-substituted member of a halogen scan series (F, Cl, Br, I) on the 3-phenylrhodanine scaffold . Its significantly different physicochemical profile (higher density, boiling point, LogP) compared to the 5-H and 5-methyl analogs makes it a critical comparator for elucidating halogen-specific contributions to target binding and selectivity (Evidence Items 1–3, 5).

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Cross-coupling reactivity at C-5
Pd-catalyst and substrate screening
HPLC method development & QC identity
Refractive index and density distinctiveness
Peak assignment against eluting analogs
Physicochemical optimization in drug discovery
Elevated LogP vs. parent scaffold
Permeability or hydrophobic binding compatibility
Halogen SAR exploration
Bromine-specific physicochemical signature
Halogen-dependent target engagement and selectivity interpretation
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